BenchChemオンラインストアへようこそ!

A-77003

HIV protease inhibition enzyme kinetics comparative pharmacology

A-77003 is a C2-symmetric HIV protease inhibitor with a unique binding mode, essential for cross-resistance studies and pulse-chase experiments. Unlike asymmetric inhibitors, it provides a critical benchmark for validating novel compounds. Secure this high-purity reference standard for your enzymology and virology research. Inquire for bulk pricing.

Molecular Formula C44H58N8O6
Molecular Weight 795.0 g/mol
CAS No. 134878-17-4
Cat. No. B1664747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-77003
CAS134878-17-4
Synonyms(2(S),5(S))-1,2,5,6-Tetradeoxy-2,5-bis((3-methyl-2-(((methyl(2-pyrimidinylmethyl)amino)carbonyl)amino)-1-oxobutyl)amino)-1,6-diphenyl-L-altritol
A 77003
A-77003
A77003
Abbott 77003
Abbott A77003
ABT 77003
ABT-77003
Molecular FormulaC44H58N8O6
Molecular Weight795.0 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(C(C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)N(C)CC3=CC=CC=N3)O)O)NC(=O)N(C)CC4=CC=CC=N4
InChIInChI=1S/C44H58N8O6/c1-29(2)37(49-43(57)51(5)27-33-21-13-15-23-45-33)41(55)47-35(25-31-17-9-7-10-18-31)39(53)40(54)36(26-32-19-11-8-12-20-32)48-42(56)38(30(3)4)50-44(58)52(6)28-34-22-14-16-24-46-34/h7-24,29-30,35-40,53-54H,25-28H2,1-6H3,(H,47,55)(H,48,56)(H,49,57)(H,50,58)/t35-,36-,37-,38-,39-,40+/m0/s1
InChIKeyQPVWMQXBTCSLCB-BYAJYZPISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

A-77003 (CAS 134878-17-4): C2‑Symmetric HIV‑1 Protease Inhibitor for Antiviral Research


A-77003 (Abbott 77003, CAS 134878-17-4) is a C2‑symmetric, peptidomimetic inhibitor of HIV‑1 and HIV‑2 protease [1]. Structurally, it incorporates two pyridylmethylurea‑valine moieties flanking a central dihydroxyethylene transition‑state isostere, a design that endows it with an enzyme inhibition IC50 of 0.1–0.2 µg/mL (≈ 126–252 nM) against both HIV‑1 and HIV‑2 protease in vitro [2]. The compound exerts its antiviral effect by impairing Gag and Gag‑Pol polyprotein processing, thereby blocking viral maturation and particle infectivity [3].

Why Generic HIV Protease Inhibitors Cannot Substitute for A-77003 in Research Protocols


C2‑symmetric protease inhibitors such as A-77003 are not functionally interchangeable with asymmetric, clinically approved inhibitors (e.g., ritonavir, indinavir, saquinavir). The structural symmetry of A-77003 dictates a unique binding mode that engages the S1/S1′ subsites of the HIV‑1 protease homodimer in a distinct manner, as confirmed by crystallographic studies of both wild‑type and drug‑resistant mutant enzymes [1]. This binding signature translates into a unique cross‑resistance profile—viral variants selected against asymmetric inhibitors often retain sensitivity to A-77003, whereas mutations that reduce A-77003 susceptibility (notably V82A) differentially impact other inhibitors [2]. Furthermore, the irreversible loss of viral infectivity observed with A-77003 treatment is not a universal property of all protease inhibitors and cannot be assumed for generic alternatives [3]. Substituting another “HIV protease inhibitor” without accounting for these molecular distinctions compromises experimental reproducibility and invalidates comparisons with legacy datasets generated using A-77003.

Quantitative Differentiation of A-77003 vs. Alternative HIV Protease Inhibitors


Wild-Type HIV‑1 Protease Inhibition: A-77003 Ki vs. L‑735,524 and Ro31‑8959

A-77003 demonstrates potent inhibition of wild‑type HIV‑1 protease with a Ki value that distinguishes it from structurally dissimilar inhibitors. In a head‑to‑head kinetic study, A‑77003 exhibited a Ki of 0.12 nM for the wild‑type enzyme, compared with 0.60 nM for L‑735,524 (indinavir) and 0.25 nM for Ro31‑8959 (saquinavir) [1].

HIV protease inhibition enzyme kinetics comparative pharmacology

Cross‑Resistance Profile: V82A Mutant Protease Sensitivity

The V82A mutation in HIV‑1 protease is a clinically relevant resistance determinant. In direct comparative enzymology, the V82A mutant protease retained a Ki of 0.35 nM for A‑77003, whereas Ki values for L‑735,524 (indinavir) and Ro31‑8959 (saquinavir) increased more dramatically to 1.2 nM and 0.90 nM, respectively [1]. This indicates that A‑77003 maintains greater inhibitory potency against this prevalent resistant variant.

drug resistance mutant protease cross-resistance

Irreversible Loss of HIV‑1 Infectivity Following A‑77003 Treatment

A‑77003 treatment of HIV‑1‑infected cells results in an irreversible loss of viral infectivity. In a 10‑day infectivity recovery assay, virions produced in the presence of 0.5 µM A‑77003 and subsequently washed free of inhibitor exhibited only 2–5% recovery of infectious titer relative to untreated controls, indicating that the majority of particles remain non‑infectious after drug removal [1]. In contrast, other protease inhibitors (e.g., ritonavir) show partial reversibility of the maturation block upon drug washout [2].

viral maturation irreversible inhibition infectivity

Cellular Antiviral Activity: A‑77003 EC50 vs. AZT‑Resistant HIV‑1

A‑77003 retains full antiviral activity against HIV‑1 strains resistant to azidothymidine (AZT), a nucleoside reverse transcriptase inhibitor. In MT‑4 cell assays, the EC50 of A‑77003 against wild‑type HIV‑1 (IIIB) was 0.18 µM, and the EC50 against an AZT‑resistant clinical isolate was 0.22 µM, representing a negligible 1.2‑fold shift in potency [1]. This contrasts with the behavior of some protease inhibitors (e.g., nelfinavir) that show greater variability against RT‑inhibitor‑resistant backgrounds.

antiviral activity AZT resistance broad-spectrum

Optimized Research Applications for A-77003 in HIV Protease Studies


Biochemical Characterization of HIV‑1 Protease Drug‑Resistance Mutants

A‑77003 serves as a reference C2‑symmetric inhibitor for enzymological studies of HIV‑1 protease mutants, including V82A, R8Q, and M46I. Its distinct binding mode and high intrinsic potency (Ki = 0.12 nM for wild‑type) enable precise measurement of resistance‑associated changes in Ki and catalytic efficiency, as demonstrated in comprehensive kinetic panels comparing A‑77003 with L‑735,524, Ro31‑8959, and other clinical inhibitors [1].

Pulse‑Chase Analysis of HIV‑1 Maturation and Infectivity

The irreversible loss of infectivity conferred by A‑77003 makes it uniquely suited for pulse‑chase experiments examining the temporal requirements of Gag processing. Unlike reversible inhibitors that permit recovery of infectivity upon washout, A‑77003 treatment followed by drug removal yields virions that remain non‑infectious, allowing unambiguous delineation of pre‑budding vs. post‑budding proteolytic events [2].

Hollow‑Fiber Bioreactor Pharmacodynamic Modeling of Continuous Infusion

A‑77003 has been extensively characterized in hollow‑fiber infection model (HFIM) systems under continuous infusion, providing a well‑validated experimental framework for studying concentration‑effect relationships and resistance emergence. The minimum effective concentration for complete viral suppression in this system is 0.5–1.0 µM, and the model recapitulates in vivo resistance mechanisms [3]. This established HFIM protocol enables direct comparison with novel protease inhibitors evaluated under identical continuous‑infusion conditions.

Cross‑Resistance Profiling in Antiviral Drug Discovery

A‑77003 is an essential tool compound for evaluating cross‑resistance patterns of novel HIV‑1 protease inhibitors. The V82A mutant protease, which exhibits a moderate 2.9‑fold increase in Ki for A‑77003 compared with wild‑type, provides a calibrated benchmark for assessing whether a new chemical series retains activity against A‑77003‑selected resistance pathways. This profiling strategy has been used to differentiate aminodiol‑based inhibitors from symmetric and asymmetric chemotypes [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for A-77003

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.